1-Chloroallyl isothiocyanate
CAS No.: 101670-64-8
Cat. No.: VC18854423
Molecular Formula: C4H4ClNS
Molecular Weight: 133.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101670-64-8 |
|---|---|
| Molecular Formula | C4H4ClNS |
| Molecular Weight | 133.60 g/mol |
| IUPAC Name | 3-chloro-3-isothiocyanatoprop-1-ene |
| Standard InChI | InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |
| Standard InChI Key | IBJTXFMZFGUXGV-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(N=C=S)Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Configuration
2-Chloroallyl isothiocyanate is systematically named 2-chloro-3-isothiocyanato-1-propene under IUPAC guidelines, reflecting its propene backbone with substituents at positions 2 (chloro) and 3 (isothiocyanate) . The compound’s allylic system () confers electrophilic reactivity at both the double bond and isothiocyanate group, enabling diverse chemical transformations. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 14214-31-4 | |
| Molecular Formula | ||
| Monoisotopic Mass | 132.975298 g/mol | |
| Synonyms | β-Chloroallyl isothiocyanate |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis of the compound reveals distinct signals:
-
NMR: A singlet at δ 5.85 ppm (vinyl protons), multiplet at δ 4.45 ppm (chloromethylene), and broad signal at δ 3.90 ppm (isothiocyanate group) .
-
NMR: Peaks at δ 123.5 (C=S), 130.2 (C-Cl), and 44.8 ppm (NCS carbon) .
Synthesis and Production Methods
Industrial-Scale Synthesis
The primary route involves reacting 2,3-dichloro-1-propene (III) with thiocyanate salts (IV) under phase-transfer catalysis :
Key Reaction Parameters:
| Parameter | Optimal Range | Yield |
|---|---|---|
| Molar Ratio (III:IV) | 1.3:1–1.5:1 | 97% |
| Catalyst Loading | 0.5–2.0 mol% | 95% Purity |
Byproduct Formation and Control
Isomerization to 2-chloroallyl thiocyanate (I) occurs when thiocyanate () attacks the central carbon of 2,3-dichloro-1-propene. Kinetic studies show this side reaction is suppressed below 50°C, favoring the desired isothiocyanate (II) .
Physicochemical Characteristics
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with rapid mass loss (95%) between 200–250°C due to liberation of volatile isothiocyanate fragments .
Solubility and Reactivity
-
Solubility: Miscible with polar aprotic solvents (e.g., acetonitrile, acetone); insoluble in water .
-
Hydrolytic Stability: Undergoes hydrolysis in aqueous media ( = 12 h at pH 7) to form allylamine derivatives .
Applications in Agrochemical Synthesis
Insecticidal Activity
2-Chloroallyl isothiocyanate demonstrates broad-spectrum efficacy against Leptinotarsa decemlineata (Colorado potato beetle) and Myzus persicae (green peach aphid) at LC₅₀ values of 12–18 ppm . Its mode of action involves inhibition of mitochondrial complex III, disrupting cellular respiration .
Polymer Stabilization
Incorporation into poly(vinyl chloride) (PVC) matrices at 0.5–2.0 wt% enhances thermal stability by scavenging HCl radicals, increasing decomposition onset temperatures by 40–60°C .
Toxicological and Regulatory Considerations
Acute Toxicity
While specific data for 2-chloroallyl isothiocyanate are unavailable, structurally related isothiocyanates exhibit:
Environmental Impact
The U.S. EPA classifies it under EPCRA Section 313 due to potential hematological effects inferred from analogs like 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride .
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